molecular formula C20H17Cl2NO2 B1451305 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-78-4

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1451305
CAS No.: 1160263-78-4
M. Wt: 374.3 g/mol
InChI Key: IOYSMGXTNZVHRU-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. As an acyl chloride, this compound is a versatile intermediate for synthesizing a variety of amide and ester derivatives, which can be screened for pharmacological activity. The quinoline core is a privileged structure in drug discovery, known for its diverse biological properties . This compound is specifically valuable for constructing novel molecules aimed at treating challenging diseases. Research into quinoline-based structures has demonstrated their potential in developing agents with antibacterial, antifungal, antituberculosis, and antiprotozoal activities . Furthermore, the 2-phenylquinoline scaffold is a promising chemotype for developing potent efflux pump inhibitors (EPIs), such as those targeting the Staphylococcus aureus NorA protein, which can help overcome antimicrobial resistance . Inhibiting efflux pumps can restore the effectiveness of existing antibiotics against resistant strains. Beyond infectious disease, quinoline derivatives are also being investigated for their potential in neurodegenerative conditions, with some compounds acting as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in Alzheimer's and Parkinson's diseases . The presence of the 4-propoxyphenyl group at the 2-position of the quinoline ring is a key structural feature that can be optimized to modulate the compound's biological activity, solubility, and binding affinity to specific targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(22)24)15-8-9-17(21)12(2)19(15)23-18/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYSMGXTNZVHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

The quinoline skeleton is commonly synthesized via the Friedländer synthesis, which involves the condensation of an appropriately substituted aniline derivative with a carbonyl compound (such as a ketone or aldehyde) under acidic or basic catalysis. For this compound:

  • Starting materials: 7-chloro-8-methyl aniline derivatives and 4-propoxybenzaldehyde or related precursors
  • Catalysts: Acidic (e.g., HCl, p-toluenesulfonic acid) or basic (e.g., sodium hydroxide) conditions
  • Solvents: Ethanol, toluene, or other polar aprotic solvents

This reaction yields the quinoline core with the 4-propoxyphenyl substituent at position 2 and the methyl and chloro groups at positions 8 and 7, respectively.

Introduction of the 4-Propoxyphenyl Group

The 4-propoxyphenyl substituent can be introduced via:

  • Direct condensation in the Friedländer synthesis if using 4-propoxybenzaldehyde as the carbonyl component
  • Alternatively, by Suzuki or related cross-coupling reactions if the quinoline core is halogenated at position 2, reacting with a 4-propoxyphenyl boronic acid derivative under palladium catalysis

Conversion to Carbonyl Chloride

The critical step is the conversion of the quinoline-4-carboxylic acid intermediate to the corresponding carbonyl chloride. This is typically achieved by:

  • Treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
  • Reaction conditions: reflux in anhydrous solvents such as dichloromethane or chloroform, under inert atmosphere to avoid hydrolysis
  • Reaction times vary from 1 to 4 hours depending on scale and reagent excess

This step transforms the acid group at position 4 into the reactive acyl chloride functional group, enabling further derivatization or use as an intermediate.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Quinoline Core Formation 7-chloro-8-methylaniline + 4-propoxybenzaldehyde, acid/base catalyst Ethanol or toluene 80–120 °C 4–12 h Friedländer condensation
4-Propoxyphenyl Introduction (if needed) Pd-catalyst, 4-propoxyphenylboronic acid, base (K2CO3) DMF or dioxane 80–100 °C 6–24 h Suzuki coupling alternative
Acid to Acyl Chloride Conversion Thionyl chloride or oxalyl chloride DCM or chloroform Reflux (40–70 °C) 1–4 h Anhydrous conditions required

Analytical Verification

The purity and identity of the compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify substitution pattern and chemical environment
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~358.3 g/mol
  • Infrared Spectroscopy (IR): Characteristic carbonyl chloride stretch near 1800 cm^-1
  • Melting Point Determination: Consistent with literature values for the pure compound

Research Findings and Comparative Notes

  • The choice of chlorinating agent (thionyl chloride vs oxalyl chloride) can affect reaction time and yield; thionyl chloride is more commonly used due to availability and efficiency.
  • The presence of the electron-donating propoxy group at the para position influences the reactivity of the phenyl ring and can affect the overall yield of the Friedländer condensation.
  • Alternative synthetic routes involving cross-coupling reactions allow for more flexibility in modifying the phenyl substituent but require palladium catalysts and may increase cost.
  • Maintaining anhydrous and inert conditions during the acyl chloride formation is critical to prevent hydrolysis and side reactions.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Key Considerations Yield Range (%)
Quinoline Core Synthesis 7-chloro-8-methylaniline, 4-propoxybenzaldehyde, acid/base catalyst 80–120 °C, 4–12 h Control temperature to avoid side reactions 60–85
Phenyl Substituent Introduction (if via coupling) Pd catalyst, 4-propoxyphenylboronic acid, base 80–100 °C, 6–24 h Requires inert atmosphere, catalyst purity critical 70–90
Carbonyl Chloride Formation Thionyl chloride or oxalyl chloride Reflux in anhydrous solvent, 1–4 h Avoid moisture, control reaction time 80–95

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically conducted under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce quinoline N-oxide.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-phenyl group is a critical determinant of biological activity. Key analogs and their substituents include:

Compound Name Position 2 Substituent Biological Activity (Where Reported) Reference
Target Compound 4-Propoxyphenyl Potential EPI* (inferred from analogs)
2-(4-Methoxyphenyl)quinoline derivatives 4-Methoxyphenyl HDAC inhibition (IC50: 0.12–1.45 µM)
2-(4-Trifluoromethylphenyl) derivatives 4-Trifluoromethylphenyl Moderate cytotoxicity (IC50: 43.7–52.6 mg/mL)
2-(3-Chlorophenyl)quinoline derivatives 3-Chlorophenyl HDAC inhibition (IC50: 0.89–2.34 µM)
2-(Biphenyl)quinoline derivatives Biphenyl Antiproliferative activity (IC50: 1.2–3.8 µM)

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance HDAC inhibition, likely due to improved enzyme binding .
  • Bulky substituents (e.g., biphenyl) improve antiproliferative activity by enhancing hydrophobic interactions .

Impact of Halogenation and Methylation

Substituents at positions 7 and 8 modulate electronic properties and metabolic stability:

Compound Name Position 7 Position 8 Solubility (Predicted) Melting Point (°C) Reference
Target Compound Cl CH3 Low (hydrophobic) N/A
7-Chloro-8-methyl-2-(2-methylphenyl) Cl CH3 Low N/A
6-Bromo-2-phenylquinoline-4-carbonyl chloride Br H Moderate 223–225

Key Observations :

  • Methyl at position 8 improves metabolic stability by shielding against oxidative degradation .

Key Observations :

  • The propoxy chain in the target compound likely enhances membrane permeability and target binding compared to shorter alkoxy groups (e.g., methoxy) .
  • Optimal chain length (propoxy vs. butoxy) balances lipophilicity and steric hindrance for EPI activity .

Yield Comparison :

  • Target compound analogs : 35–57% yield in piperazine-linked derivatives .
  • Non-propoxyphenyl analogs: 40–65% yield, influenced by steric bulk .

Biological Activity

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group at position 7, a methyl group at position 8, and a propoxyphenyl group at position 2. The carbonyl chloride functional group at position 4 enhances its reactivity, making it a candidate for further chemical modifications.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives. The compound's structure suggests potential activity against various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against human breast cancer cell lines such as MCF-7 and T47D. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes and topoisomerases.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7TBDCOX inhibition
Similar Quinoline DerivativeT47DTBDTopoisomerase inhibition

Anti-inflammatory Activity

Quinoline derivatives are also noted for their anti-inflammatory properties. Studies have shown that compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This activity is often linked to the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of quinoline derivatives against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Molecular docking studies suggest that these compounds can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegeneration.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer efficacy of various quinoline derivatives, including those structurally similar to this compound. The results indicated that certain substitutions significantly enhance cytotoxicity against specific cancer cell lines through targeted enzyme inhibition.
  • Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory effects of quinoline derivatives using RAW 264.7 macrophages. The study demonstrated that these compounds could effectively reduce NO production and inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases.
  • Neuroprotective Studies : In silico studies predicted that some quinoline derivatives could act as multifunctional antioxidants capable of protecting neuronal cells from oxidative stress. These findings lay the groundwork for future development of neuroprotective agents based on this scaffold.

Q & A

Q. What are the key structural features influencing the reactivity and biological activity of this compound?

The compound’s reactivity is driven by its 7-chloro , 8-methyl , and 2-(4-propoxyphenyl) substituents, which influence steric and electronic properties. The 4-carbonyl chloride group enables nucleophilic acyl substitution, making it a versatile intermediate for derivatization. Chlorine at position 7 enhances electrophilicity, while the propoxyphenyl group at position 2 modulates solubility and target binding .

Q. What synthetic routes are used to prepare this compound, and how are they optimized?

Synthesis typically involves:

  • Friedel-Crafts acylation to construct the quinoline core.
  • Chlorination (e.g., using POCl₃ or SOCl₂) to introduce the carbonyl chloride group.
  • Substituent introduction via Suzuki coupling or nucleophilic aromatic substitution. Critical parameters include reaction temperature (60–120°C), solvent choice (dry DCM or THF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity.
  • HPLC-MS validates molecular weight and detects impurities.
  • X-ray crystallography (if crystals form) resolves 3D conformation (e.g., dihedral angles between aromatic rings) .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbonyl chloride. Use moisture-free solvents (e.g., anhydrous DMF) during handling. Decomposition products include carboxylic acids and HCl, detectable via FTIR .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what methods study these interactions?

  • Surface Plasmon Resonance (SPR) quantifies binding affinity to proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters.
  • Molecular docking predicts binding modes using software like AutoDock Vina. Studies show interactions with ATP-binding pockets due to the quinoline scaffold’s planar structure .

Q. How can structural modifications at the 2- and 8-positions enhance pharmacological profiles?

  • 2-position : Replacing 4-propoxyphenyl with electron-withdrawing groups (e.g., nitro) increases electrophilicity.
  • 8-position : Methyl groups improve metabolic stability; bulkier substituents (e.g., ethyl) may reduce off-target effects. Use SAR studies with in vitro cytotoxicity assays (e.g., MTT) and computational ADMET predictions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Comparative assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
  • Crystallographic analysis to correlate activity with conformational flexibility.
  • Meta-analysis of substituent effects across published datasets .

Q. What mechanistic insights explain the 4-carbonyl chloride’s role in nucleophilic reactions?

The carbonyl chloride undergoes nucleophilic acyl substitution with amines/alcohols, forming amides/esters. Kinetic studies (e.g., UV-Vis monitoring) show reaction rates depend on solvent polarity and nucleophile strength (pKa). DFT calculations support a two-step mechanism: nucleophilic attack followed by chloride departure .

Q. How can derivatization improve solubility or target specificity?

  • Amide formation : React with primary amines (e.g., benzylamine) to enhance water solubility.
  • PEGylation : Attach polyethylene glycol chains via ester linkages.
  • Prodrug design : Mask the carbonyl chloride as a stable ester, activated enzymatically in vivo .

Q. What challenges arise in synthesis, and how are they mitigated?

  • Low chlorination efficiency : Optimize POCl₂ stoichiometry (2–3 equivalents) and reflux time (6–12 hrs).
  • Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb HCl.
  • Purification difficulties : Employ reverse-phase HPLC for polar impurities .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Materials science : As a ligand for metal-organic frameworks (MOFs) due to its aromatic rigidity.
  • Catalysis : Serve as a precursor for Pd-catalyzed cross-coupling reactions.
  • Agrochemicals : Derivative libraries screened for herbicidal activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

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